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molecular formula C12H19N3S B8397657 2-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B8397657
M. Wt: 237.37 g/mol
InChI Key: QXFZZCJQZSBOQJ-UHFFFAOYSA-N
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Patent
US08268814B2

Procedure details

To a cooled (0° C.) solution of tert-butyl 2-(piperidin-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (0.534 mmol) in dichloromethane (3 ml) was added trifluoroacetic acid (1 ml) and reaction mixture was stirred at room temperature for 2 h. Solvent was evaporated under reduced pressure and residue was azeotroped twice with dichloromethane and used in the next step.
Name
tert-butyl 2-(piperidin-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Quantity
0.534 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[S:9][C:10]3[CH2:11][N:12](C(OC(C)(C)C)=O)[CH2:13][CH2:14][C:15]=3[N:16]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O>ClCCl>[N:1]1([CH2:7][C:8]2[S:9][C:10]3[CH2:11][NH:12][CH2:13][CH2:14][C:15]=3[N:16]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
tert-butyl 2-(piperidin-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Quantity
0.534 mmol
Type
reactant
Smiles
N1(CCCCC1)CC=1SC=2CN(CCC2N1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure and residue
CUSTOM
Type
CUSTOM
Details
was azeotroped twice with dichloromethane

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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